(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Description
The compound (5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a heterocyclic molecule featuring a pyrazole core substituted with 4-cyclohexylphenyl and phenyl groups, conjugated to a thiazol-4-one ring via a methylidene bridge. The thiazol-4-one moiety is further functionalized with a methylsulfanyl group at position 2.
Properties
IUPAC Name |
(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS2/c1-31-26-27-25(30)23(32-26)16-21-17-29(22-10-6-3-7-11-22)28-24(21)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h3,6-7,10-18H,2,4-5,8-9H2,1H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMFLXFLBBHBD-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a thiazole derivative with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its pyrazole moiety, which has been linked to various pharmacological effects. Pyrazoles are known for their anti-inflammatory, analgesic, and antimicrobial properties. The thiazole ring further enhances the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests showed that certain derivatives achieved up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted that specific pyrazole derivatives exhibited effective inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
3. Anticancer Potential
Recent investigations into thiazole-containing compounds have revealed their ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its cytotoxic effects against specific cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a common backbone with several synthesized analogs, differing primarily in substituents (Table 1). Key structural variations include:
- Pyrazole substituents : The 4-cyclohexylphenyl group distinguishes it from compounds with halogenated aryl groups (e.g., 4-fluorophenyl in ) or methoxy-substituted aryl groups (e.g., 3,4-dimethoxyphenyl in ) .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Electronic effects: Methylsulfanyl is a weaker electron-donating group compared to thioxo () or amino () substituents, which may modulate reactivity in electrophilic substitution reactions .
Hypothesized Bioactivity
- Insecticidal activity : highlights the role of thiazole-containing plant extracts in pest management, though substituent specificity is critical for efficacy .
Q & A
Q. What are the critical steps in optimizing the synthesis of this compound to achieve high purity?
Synthesis optimization requires:
- Temperature control : Reflux conditions (80–120°C) to facilitate cyclization and imine formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while ethanol or methanol aids in purification via recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (>95% purity) to isolate the Z-isomer and remove by-products .
Q. Which analytical techniques are most reliable for confirming structural integrity?
- 1H/13C NMR : Assigns stereochemistry (Z-configuration) and verifies substituent positions (e.g., cyclohexylphenyl group) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C28H26N4OS2) .
- HPLC with UV detection : Monitors purity (>98%) and identifies degradation products under stress conditions .
Q. How does pH influence the compound’s stability during in vitro assays?
- Acidic conditions (pH < 5) : Hydrolysis of the thiazol-4-one ring occurs, reducing bioactivity.
- Neutral to alkaline conditions (pH 7–9) : Stable for ≥24 hours in buffer solutions, making it suitable for cell-based assays .
- Mitigation strategy : Use phosphate-buffered saline (PBS) at pH 7.4 for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiazol-4-one derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclohexyl vs. fluorophenyl) to isolate contributions to bioactivity .
- Dose-response profiling : Compare IC50 values across assays (e.g., antimicrobial vs. anticancer) to identify off-target effects .
- Computational docking : Map interactions with target proteins (e.g., COX-2 or kinases) to explain divergent results .
Q. What methodological approaches enhance target selectivity when modifying pyrazole substituents?
- Microwave-assisted synthesis : Reduces reaction time (20–40 minutes vs. 12 hours) and improves regioselectivity for pyrazole functionalization .
- Electron-withdrawing groups (e.g., nitro, chloro) : Increase binding affinity to enzymes like topoisomerase II, validated via competitive inhibition assays .
- Comparative crystallography : Analyze co-crystal structures of analogs to optimize steric and electronic complementarity .
Q. What strategies elucidate the mechanism of action for this compound’s anticancer activity?
- Transcriptomic profiling : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis or autophagy) .
- Reactive oxygen species (ROS) assays : Quantify ROS generation via DCFH-DA staining to link cytotoxicity to oxidative stress .
- In vivo xenograft models : Compare tumor regression rates with structural analogs to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
